2-Methyl-4-propylpyrimidine;2,4,6-trinitrophenol
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Overview
Description
2-Methyl-4-propylpyrimidine and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applicationsIt has been used in munitions, dyes, and as a reagent in chemical laboratories . On the other hand, 2-Methyl-4-propylpyrimidine is a pyrimidine derivative, but detailed information about its specific applications and properties is less commonly documented.
Preparation Methods
2-Methyl-4-propylpyrimidine: : The synthesis of 2-Methyl-4-propylpyrimidine typically involves the reaction of appropriate alkyl halides with pyrimidine derivatives under controlled conditions. Specific synthetic routes and industrial production methods are not widely documented.
2,4,6-Trinitrophenol: : The industrial production of 2,4,6-trinitrophenol involves the nitration of phenol with a mixture of concentrated nitric acid and sulfuric acid. This process results in the formation of picric acid, which is then purified through recrystallization . Historically, picric acid was also synthesized by nitrating substances such as animal horn, silk, indigo, and natural resin .
Chemical Reactions Analysis
2-Methyl-4-propylpyrimidine: : Specific chemical reactions involving 2-Methyl-4-propylpyrimidine are not well-documented. pyrimidine derivatives generally undergo substitution reactions, particularly nucleophilic substitution, due to the electron-deficient nature of the pyrimidine ring.
2,4,6-Trinitrophenol: : Picric acid undergoes various chemical reactions, including:
Reduction: Picric acid can be reduced to picramic acid (2-amino-4,6-dinitrophenol) using reducing agents like sodium sulfide.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups, which make the aromatic ring highly reactive.
Complex Formation: Picric acid forms complexes with metals, which are used in analytical chemistry for the detection of certain metal ions.
Scientific Research Applications
2-Methyl-4-propylpyrimidine: : The specific scientific research applications of 2-Methyl-4-propylpyrimidine are not well-documented
2,4,6-Trinitrophenol: : Picric acid has several scientific research applications:
Explosives: It has been widely used in the manufacture of munitions and explosive charges.
Dyes: Picric acid is used in the dye industry for coloring fabrics and leather.
Analytical Chemistry: It is used as a reagent for the detection of metals and in the Jaffe reaction for measuring creatinine levels in clinical samples.
Environmental Studies: Research focuses on detecting and mitigating the environmental contamination caused by picric acid.
Mechanism of Action
2-Methyl-4-propylpyrimidine: : The mechanism of action of 2-Methyl-4-propylpyrimidine is not well-documented. Pyrimidine derivatives generally interact with biological targets such as enzymes and receptors, influencing various biochemical pathways.
2,4,6-Trinitrophenol: : Picric acid acts as an exogenous pyrogen, inducing inflammatory responses in human monocytes and macrophages. It interacts with cellular components, leading to the release of pro-inflammatory cytokines and activation of intracellular signaling cascades . Additionally, picric acid uncouples oxidative phosphorylation, disrupting cellular energy production .
Comparison with Similar Compounds
2-Methyl-4-propylpyrimidine:
2,4,6-Trinitrophenol: : Similar compounds include other nitroaromatic explosives such as 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrotoluene (DNT). Picric acid is unique due to its higher explosive power and its use in various industrial applications .
Conclusion
2-Methyl-4-propylpyrimidine and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications While 2-Methyl-4-propylpyrimidine’s specific applications are less documented, picric acid is well-known for its explosive properties and diverse industrial uses
Properties
CAS No. |
89967-25-9 |
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Molecular Formula |
C14H15N5O7 |
Molecular Weight |
365.30 g/mol |
IUPAC Name |
2-methyl-4-propylpyrimidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H12N2.C6H3N3O7/c1-3-4-8-5-6-9-7(2)10-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-6H,3-4H2,1-2H3;1-2,10H |
InChI Key |
QYZDYOWCGMTMBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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